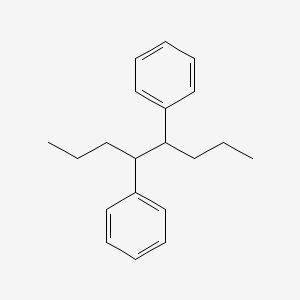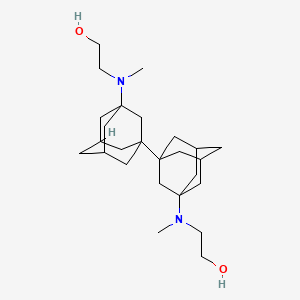
2,2'-(1,1'-Biadamantane-3,3'-diyl)bis(methylimino)diethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(1,1’-Biadamantane-3,3’-diyl)bis(methylimino)diethanol is a complex organic compound characterized by its unique adamantane-based structure Adamantane is a highly symmetrical and rigid hydrocarbon, which imparts significant stability and unique properties to its derivatives
Métodos De Preparación
The synthesis of 2,2’-(1,1’-Biadamantane-3,3’-diyl)bis(methylimino)diethanol typically involves multiple steps, starting with the preparation of the adamantane core. One common method involves the Wurtz-type coupling polymerization of 3,3’-dibromo-1,1’-biadamantane using sodium metal in xylene . The resulting polymer is then subjected to further reactions to introduce the methylimino and diethanol groups. Industrial production methods may involve optimization of these steps to increase yield and purity.
Análisis De Reacciones Químicas
2,2’-(1,1’-Biadamantane-3,3’-diyl)bis(methylimino)diethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The adamantane core allows for substitution reactions, where functional groups can be introduced at the bridgehead carbons using reagents like halogens or organometallic compounds.
Aplicaciones Científicas De Investigación
2,2’-(1,1’-Biadamantane-3,3’-diyl)bis(methylimino)diethanol has several scientific research applications:
Biology: The compound’s rigid structure makes it a useful scaffold for designing biologically active molecules, including enzyme inhibitors and receptor modulators.
Industry: Used in the production of high-performance materials, such as coatings and adhesives, due to its thermal and chemical stability.
Mecanismo De Acción
The mechanism of action of 2,2’-(1,1’-Biadamantane-3,3’-diyl)bis(methylimino)diethanol involves its interaction with molecular targets through its rigid and bulky structure. This can lead to the inhibition of enzyme activity or modulation of receptor function by steric hindrance or specific binding interactions. The pathways involved may include signal transduction, metabolic regulation, or structural modification of target proteins.
Comparación Con Compuestos Similares
Compared to other adamantane derivatives, 2,2’-(1,1’-Biadamantane-3,3’-diyl)bis(methylimino)diethanol stands out due to its unique combination of methylimino and diethanol groups. Similar compounds include:
1,3-Diaminoadamantane: Known for its antiviral properties.
1,3-Adamantanediol: Used in the synthesis of high-performance polymers.
2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene: A ligand used in asymmetric catalysis.
This compound’s unique structure and properties make it a valuable addition to the family of adamantane derivatives, with diverse applications in scientific research and industry.
Propiedades
Número CAS |
36520-93-1 |
|---|---|
Fórmula molecular |
C26H44N2O2 |
Peso molecular |
416.6 g/mol |
Nombre IUPAC |
2-[[3-[3-[2-hydroxyethyl(methyl)amino]-1-adamantyl]-1-adamantyl]-methylamino]ethanol |
InChI |
InChI=1S/C26H44N2O2/c1-27(3-5-29)25-13-19-7-20(14-25)10-23(9-19,17-25)24-11-21-8-22(12-24)16-26(15-21,18-24)28(2)4-6-30/h19-22,29-30H,3-18H2,1-2H3 |
Clave InChI |
HFBVTKIGNOOOLK-UHFFFAOYSA-N |
SMILES canónico |
CN(CCO)C12CC3CC(C1)CC(C3)(C2)C45CC6CC(C4)CC(C6)(C5)N(C)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


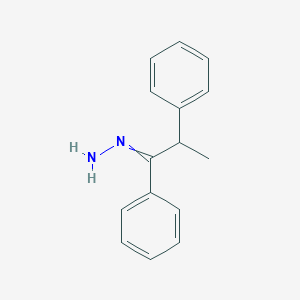
![5,11-Dimethyl-4,6-dihydro-3H-pyrido[4,3-b]carbazole](/img/structure/B14666824.png)



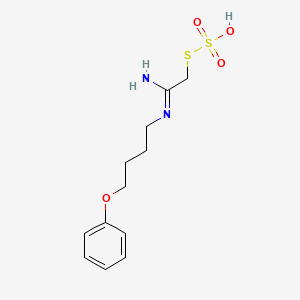
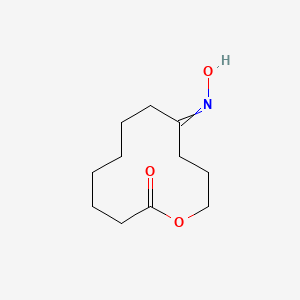
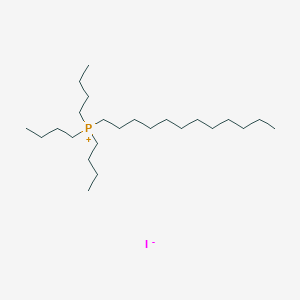
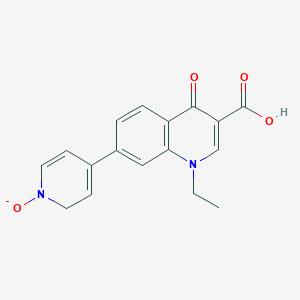
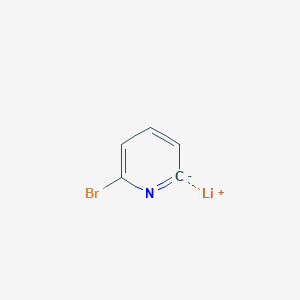
![1-[(Ethenyloxy)methyl]pyrene](/img/structure/B14666885.png)

